One common approach involves the construction of the pyrrole ring onto a pre-existing pyridine ring. For example, starting from a suitably substituted 2-chloronicotinonitrile, reaction with an appropriate amine followed by cyclization can afford the desired 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile scaffold [].
Another strategy involves the formation of the pyridine ring from a pyrrole precursor. This approach often utilizes multi-step sequences starting from readily available pyrrole derivatives [].
For instance, certain derivatives have demonstrated potent inhibitory activity against enzymes like Monoamine oxidase (MAO) []. MAO inhibitors are known to increase the levels of monoamine neurotransmitters in the brain and are used in the treatment of depression and Parkinson's disease.
Other studies have explored the anticancer potential of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile derivatives [, ]. These compounds have been shown to inhibit the growth of various cancer cell lines, potentially by interfering with crucial cellular processes like cell cycle progression or DNA replication.
Studies have investigated the physicochemical properties of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile derivatives, including their lipophilicity, solubility, and metabolic stability [, ]. These properties are crucial for determining their absorption, distribution, metabolism, and excretion (ADME) profile, which ultimately dictates their efficacy and safety as potential therapeutic agents.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6